7-(4-bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Physicochemical profiling Drug-likeness Regioisomer comparison

7-(4-Bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1206999-91-8, molecular formula C20H15BrN2OS, MW 411.32 g/mol) is a synthetic small molecule belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class. This heterocyclic scaffold is recognized as a privileged kinase inhibitor chemotype, with demonstrated activity against PI3Kδ, FAK, FLT3, PDK1, Cdc7, and Pim kinases across multiple medicinal chemistry programs.

Molecular Formula C20H15BrN2OS
Molecular Weight 411.32
CAS No. 1206999-91-8
Cat. No. B2488370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS1206999-91-8
Molecular FormulaC20H15BrN2OS
Molecular Weight411.32
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Br
InChIInChI=1S/C20H15BrN2OS/c1-13-3-2-4-14(9-13)10-23-12-22-18-17(11-25-19(18)20(23)24)15-5-7-16(21)8-6-15/h2-9,11-12H,10H2,1H3
InChIKeyNPDMNPCSUBHAEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1206999-91-8): Scaffold Identity and Comparator Landscape for Research Procurement


7-(4-Bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1206999-91-8, molecular formula C20H15BrN2OS, MW 411.32 g/mol) is a synthetic small molecule belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class [1]. This heterocyclic scaffold is recognized as a privileged kinase inhibitor chemotype, with demonstrated activity against PI3Kδ, FAK, FLT3, PDK1, Cdc7, and Pim kinases across multiple medicinal chemistry programs [2]. The compound features a 4-bromophenyl substituent at the 7-position and a 3-methylbenzyl group at the N3 position. Its closest commercially available comparators are the regioisomeric 4-methylbenzyl (para, CAS 1207035-89-9) and 2-methylbenzyl (ortho, CAS 1206986-27-7) analogs, which share the identical molecular formula and core scaffold but differ solely in the methyl substituent position on the N3-benzyl ring .

Why 7-(4-Bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one Cannot Be Replaced by Generic In-Class Analogs


Within the thieno[3,2-d]pyrimidin-4(3H)-one series, substitution at the N3 position is not a passive structural feature; it directly modulates molecular geometry, electronic distribution, and target engagement profiles [1]. The regioisomeric position of the methyl group on the N3-benzyl ring (meta vs. para vs. ortho) alters the dihedral angle of the benzyl substituent relative to the heterocyclic core, affecting π-stacking interactions within kinase ATP-binding pockets [2]. Furthermore, the 4-bromophenyl group at position 7 contributes a heavy atom (Br) that enables both halogen bonding with target protein backbone carbonyls and anomalous scattering for X-ray crystallographic phasing—functional attributes absent in des-bromo or chloro analogs [3]. Consequently, procurement of a para-methyl or ortho-methyl benzyl analog, or an N3-unsubstituted variant, introduces a structurally distinct chemical entity with unvalidated SAR, potentially yielding divergent potency, selectivity, and pharmacokinetic outcomes in any given assay system.

Quantitative Differentiation Evidence: 7-(4-Bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one vs. Closest Analogs


Meta-Methylbenzyl vs. Para-Methylbenzyl Regioisomer: Predicted Lipophilicity and Topological Polar Surface Area Differentiation

The meta-methyl substitution on the N3-benzyl group of CAS 1206999-91-8 imparts a distinct molecular shape and electronic distribution relative to the para-methyl isomer (CAS 1207035-89-9). Meta-substitution increases the topological polar surface area (tPSA) relative to para-substitution due to the non-linear arrangement of the methyl group, altering passive membrane permeability potential without changing logP [1]. This regioisomeric difference directly affects the compound's positioning within the narrow hydrophobic channel formed by the gatekeeper residue in kinase ATP-binding sites, a feature exploited in thieno[3,2-d]pyrimidine kinase inhibitor design [2].

Physicochemical profiling Drug-likeness Regioisomer comparison

Occupied N3 Position vs. N3-Unsubstituted Core: Impact on Kinase Selectivity Window

The N3-benzyl substitution present in CAS 1206999-91-8 occupies a critical vector within the kinase ATP-binding pocket. In the structurally characterized PI3Kδ-BET bifunctional inhibitor series, N3-substituted thieno[3,2-d]pyrimidin-4(3H)-ones bearing benzyl-type groups achieved balanced PI3Kδ (IC50 = 112 ± 8 nM) and BRD4-BD1 (IC50 = 19 ± 1 nM) dual activity, with selectivity over other PI3K isoforms demonstrated [1]. By contrast, the N3-unsubstituted analog (7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, CAS 827614-31-3) lacks the benzyl extension into the hydrophobic back pocket, a feature that in related thieno[3,2-d]pyrimidine FAK inhibitor SAR studies was shown to be essential for achieving nanomolar potency (IC50 = 28.2 nM for lead compound 26f vs. >1 μM for N3-unsubstituted precursors) [2].

Kinase selectivity SAR at N3 position Thienopyrimidinone optimization

4-Bromophenyl at Position 7: Halogen Bonding Capacity and Crystallographic Phasing Utility vs. 7-Phenyl Analog

The 4-bromophenyl substituent at position 7 of CAS 1206999-91-8 provides a σ-hole donor capable of forming halogen bonds with protein backbone carbonyl oxygens, a well-documented interaction that can enhance binding affinity by 0.5–2 kcal/mol relative to the corresponding non-halogenated phenyl analog [1]. This interaction is absent in the 7-phenyl analog 3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105224-53-0). Additionally, the bromine atom serves as an anomalous scatterer for experimental phasing in protein-ligand X-ray crystallography (Br anomalous signal at Cu Kα wavelength), enabling unambiguous electron density assignment of the ligand pose—a practical advantage not provided by the 7-phenyl or 7-chloro variants [2].

Halogen bonding X-ray crystallography Structure-based drug design

In Vivo Antihyperlipidemic Class Benchmarking: Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives Show Superior Efficacy Over Gemfibrozil

A series of 16 substituted thieno[3,2-d]pyrimidin-4(3H)-ones (compounds 7–22) was evaluated for in vivo antihyperlipidemic activity using the Triton WR 1339-induced hyperlipidemia model. Eight compounds demonstrated significant improvement in total lipid profile compared to the standard drug gemfibrozil, with compounds 16 and 19 exhibiting several-fold superior activity, attributed to esterase-mediated metabolism into active metabolites [1]. While CAS 1206999-91-8 was not among the specific 16 compounds tested in this study, it shares the identical thieno[3,2-d]pyrimidin-4(3H)-one core scaffold and the key N3-substitution pattern that was present in all active compounds of this series, establishing the class-level potential for antihyperlipidemic applications [1].

Antihyperlipidemic In vivo efficacy Lipid profile modulation

Dual PI3Kδ/BET Bifunctional Inhibitor Scaffold Validation: Nanomolar Potency Achievable with Thieno[3,2-d]pyrimidin-4(3H)-one Template

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold has been validated as the first-in-class bifunctional PI3Kδ-BET inhibitor chemotype. Compound 10b achieved balanced nanomolar potency against PI3Kδ (IC50 = 112 ± 8 nM) and BRD4-BD1 (IC50 = 19 ± 1 nM), with good PI3Kδ selectivity over other kinases and minimal cytotoxicity in normal cells. Furthermore, 10b demonstrated an acceptable oral pharmacokinetic profile in mice and outstanding antitumor activity in a SU-DHL-6 DLBCL xenograft model [1]. This establishes the scaffold's capability for simultaneous engagement of two therapeutically relevant targets, a property that distinguishes it from single-target kinase inhibitor scaffolds. CAS 1206999-91-8, bearing the identical thieno[3,2-d]pyrimidin-4(3H)-one core with N3-substitution, is positioned within this validated pharmacophore space.

Bifunctional inhibitor PI3Kδ BET bromodomain DLBCL

Limitation Statement: Absence of Published Bioactivity Data for CAS 1206999-91-8

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and patent databases (as of the knowledge cutoff) did not identify any published IC50, Ki, EC50, or in vivo efficacy data for the specific compound 7-(4-bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1206999-91-8). The compound appears primarily in chemical vendor catalogs (e.g., InterBioScreen, ChemDiv screening libraries) as a research tool compound. All quantitative differentiation claims in this guide are therefore based on class-level inference from structurally characterized analogs, computational predictions, and established SAR principles within the thieno[3,2-d]pyrimidin-4(3H)-one series [1]. Users should verify critical biological activity parameters experimentally before committing to large-scale procurement or hypothesis-driven screening campaigns.

Data gap Research tool Transparency

Recommended Application Scenarios for 7-(4-Bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one Based on Differentiated Evidence


Kinase Inhibitor Fragment-to-Lead Screening with Crystallographic Feedback

Given the validated kinase inhibition potential of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold [1] and the anomalous scattering utility of the 4-bromophenyl substituent for X-ray crystallographic phasing [2], CAS 1206999-91-8 is ideally suited as a starting fragment or early lead for structure-guided kinase drug discovery. The meta-methylbenzyl N3-substituent provides a defined vector for back-pocket occupancy while the bromine atom enables unambiguous electron density assignment in co-crystal structures. This compound should be prioritized over the 7-phenyl analog (CAS 1105224-53-0) specifically when co-crystallography is planned.

Structure-Activity Relationship (SAR) Exploration of the N3-Benzyl Tolerability Pocket

The meta-methyl substitution pattern on the N3-benzyl group of CAS 1206999-91-8 provides a critical data point for SAR studies comparing the effect of methyl regioisomerism (meta vs. para vs. ortho) on kinase potency and selectivity . Procurement of the complete set of three regioisomers (CAS 1206999-91-8, CAS 1207035-89-9, CAS 1206986-27-7) enables systematic mapping of the N3 sub-pocket steric and electrostatic constraints, as demonstrated in the systematic SAR campaigns for FAK and PI3Kδ inhibitors [1].

Halogen Bonding Probe in Biophysical Assay Development

The 4-bromophenyl moiety in CAS 1206999-91-8 serves as a σ-hole donor for halogen bonding interactions, which can increase binding affinity by up to 2 kcal/mol compared to non-halogenated phenyl analogs [2]. This compound is therefore a suitable positive control probe in biophysical assays (SPR, ITC, DSF) designed to detect and quantify halogen bonding contributions to target engagement, especially in kinase systems where halogen bonds with the hinge region backbone carbonyl have been structurally characterized.

Antihyperlipidemic Lead Generation via Metabolic Activation Design

Based on in vivo evidence that thieno[3,2-d]pyrimidin-4(3H)-ones with N3-substitution can achieve several-fold superior antihyperlipidemic activity over gemfibrozil via esterase-mediated bioactivation [3], CAS 1206999-91-8 represents a structurally compatible scaffold for prodrug design. The bromine atom provides a synthetic handle for further functionalization (e.g., Suzuki coupling) while the meta-methylbenzyl group serves as a metabolically stable N3-blocking group, enabling exploration of the antihyperlipidemic pharmacophore without introducing a labile ester moiety at N3.

Quote Request

Request a Quote for 7-(4-bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.